Eslicarbazepine

Description

Properties

IUPAC Name |

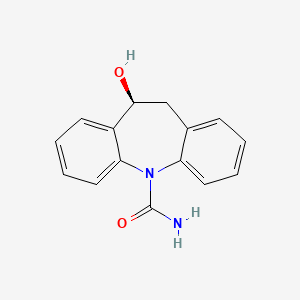

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316900 | |

| Record name | Eslicarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104746-04-5 | |

| Record name | Eslicarbazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eslicarbazepine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eslicarbazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eslicarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESLICARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eslicarbazepine Acetate on Voltage-Gated Sodium Channels

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug, structurally related to carbamazepine and oxcarbazepine, approved for the treatment of partial-onset seizures.[1][2] It is a prodrug that is rapidly and extensively metabolized to its primary active metabolite, this compound (S-licarbazepine), which is responsible for its therapeutic effects.[1][3] The core mechanism of action of this compound is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1][3] Unlike its predecessors, this compound exhibits a distinct and more selective interaction with VGSCs, primarily by enhancing their slow inactivation process.[3][4][5] This targeted action on the slow inactivated state, coupled with a lower affinity for the resting state, allows for a preferential inhibition of rapidly firing neurons characteristic of seizure activity, while sparing normal neuronal function.[4][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the nuanced pharmacology of this compound.

Core Mechanism: State-Dependent Blockade and Enhancement of Slow Inactivation

The principal mechanism through which this compound exerts its anticonvulsant effect is the state-dependent inhibition of VGSCs.[3] Neuronal VGSCs cycle through several conformational states: resting, open (activated), and inactivated. The inactivated state is further subdivided into fast and slow inactivation, which are distinct biophysical processes.

-

Fast Inactivation: A rapid process occurring within milliseconds of channel opening, involving the occlusion of the channel pore by a cytoplasmic loop. This process is crucial for action potential repolarization and regulating the refractory period.[7]

-

Slow Inactivation: A more gradual process, developing over seconds to minutes of sustained or repetitive depolarization. It involves a more profound conformational rearrangement of the channel's pore region and is thought to regulate long-term neuronal excitability.[7]

This compound's defining characteristic is its preferential targeting and enhancement of the slow inactivation of VGSCs.[4][5][7] This contrasts with older dibenzazepines like carbamazepine (CBZ) and oxcarbazepine (OXC), which primarily affect fast inactivation pathways.[7][8] By stabilizing the slow inactivated state, this compound reduces the number of VGSCs available to open in response to depolarization, thereby suppressing the sustained high-frequency neuronal firing that underlies seizure generation.[4][9]

Furthermore, this compound demonstrates significantly higher affinity for the inactivated state of the channel compared to the resting state.[1][4] This property confers a degree of "functional selectivity," meaning the drug is more active on neurons that are already hyperexcitable and firing repetitively (as seen in an epileptic focus) than on neurons firing at normal physiological rates.[4][6]

Quantitative Analysis of this compound's Effects on VGSC Gating

Electrophysiological studies, primarily using the whole-cell patch-clamp technique, have quantified the effects of this compound on VGSC kinetics. The data consistently show a potent and selective enhancement of slow inactivation, with minimal impact on fast inactivation, especially when compared to other VGSC-targeting antiepileptic drugs.

Table 1: Comparative Effects on Fast and Slow Inactivation of VGSCs in N1E-115 Neuroblastoma Cells

| Parameter | This compound (250 µM) | Carbamazepine (CBZ) (250 µM) | Oxcarbazepine (OXC) (250 µM) | Lacosamide (LCM) (250 µM) |

| Fast Inactivation V₀.₅ Shift (mV) | No significant influence | -12.0 mV | -16.6 mV | -4.8 mV |

| Recovery from Fast Inactivation | Similar to control | Prolonged (Δt = 391 ms) | Prolonged (Δt = 391 ms) | Similar to control (Δt = 11 ms) |

| Slow Inactivation V₀.₅ Shift (mV) | -31.2 mV | -4.6 mV | -28.1 mV (from another study) | -53.3 mV |

| Affinity for Slow Inactivated State (vs. Resting State) | 5.9x higher | 1.7x higher | 1.8x higher | 10.4x higher |

Data sourced from Hebeisen et al., 2014 and the American Epilepsy Society, 2012.[8][10]

Table 2: Effects of this compound Acetate (ESL) and S-Licarbazepine (S-Lic) on Naᵥ1.5 Channel Kinetics

| Parameter | Cell Line | Compound (300 µM) | Control | Treated | P-value |

| Fast Inactivation V₀.₅ (mV) | MDA-MB-231 | ESL | -85.7 ± 1.6 | -92.2 ± 2.0 | < 0.05 |

| Fast Inactivation V₀.₅ (mV) | HEK-Naᵥ1.5 | ESL | -81.3 ± 1.6 | -87.8 ± 1.9 | < 0.05 |

| Recovery from Inactivation τᵣ (ms) | MDA-MB-231 | ESL | 6.0 ± 0.5 | 8.7 ± 0.7 | < 0.05 |

| Recovery from Inactivation τᵣ (ms) | HEK-Naᵥ1.5 | S-Lic | 7.9 ± 0.6 | 11.4 ± 0.9 | < 0.01 |

| Persistent Na⁺ Current (% of Peak) | MDA-MB-231 | ESL | 1.3 ± 0.2 | 0.8 ± 0.1 | < 0.05 |

| Persistent Na⁺ Current (% of Peak) | HEK-Naᵥ1.5 | S-Lic | 1.9 ± 0.2 | 1.2 ± 0.2 | < 0.01 |

Data sourced from Leslie et al., 2020.[11][12] These findings on the Naᵥ1.5 isoform, while cardiac, further illustrate the inhibitory effects on channel function, including hyperpolarizing shifts in fast inactivation and slowing of recovery.[11][12] this compound has also been shown to reduce persistent sodium currents (INaP), which contribute to neuronal hyperexcitability.[13]

Visualizing the Mechanism and Experimental Workflow

The following diagram illustrates the states of a voltage-gated sodium channel and the preferential interaction of this compound with the slow inactivated state.

Caption: this compound preferentially stabilizes the slow inactivated state of VGSCs.

The primary method for elucidating these mechanisms is the whole-cell patch-clamp technique. The diagram below outlines a typical experimental workflow.

Caption: Workflow for whole-cell patch-clamp analysis of this compound's effects.

Detailed Experimental Protocols

The characterization of this compound's effects on VGSCs relies heavily on standardized electrophysiological protocols.

-

Objective: To measure ionic currents across the cell membrane of a single neuron or a cell expressing specific ion channels.

-

Cell Models:

-

N1E-115 Mouse Neuroblastoma Cells: Endogenously express a mixture of neuronal VGSC subtypes (e.g., Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, Naᵥ1.6, Naᵥ1.7), providing a general neuronal context.[8][11][14]

-

HEK-293 or CHO Cells: Human embryonic kidney or Chinese hamster ovary cells that do not endogenously express VGSCs. They are transfected to stably express a single, specific human VGSC α-subunit (e.g., Naᵥ1.2, Naᵥ1.3, Naᵥ1.7), allowing for isoform-specific analysis.[4][12]

-

-

Recording Solutions:

-

Extracellular (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to ~7.4.

-

Intracellular (Pipette) Solution (in mM): Typically contains a cesium or potassium salt to isolate sodium currents (e.g., CsF or KCl, 140), NaCl (e.g., 10), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to ~7.2.

-

-

Voltage Protocols:

-

Current-Voltage (Activation) Protocol: From a holding potential of -120 mV, depolarizing voltage steps (e.g., 50 ms) are applied in 5 or 10 mV increments to elicit inward sodium currents. Conductance is calculated and plotted against voltage, then fitted with a Boltzmann equation to determine the half-activation voltage (V₀.₅).[12]

-

Steady-State Fast Inactivation Protocol: From a holding potential of -120 mV, conditioning pre-pulses of varying voltages (e.g., -120 mV to +30 mV for 250-500 ms) are applied, followed by a test pulse to a fixed potential (e.g., -10 mV) to measure the fraction of available channels. The normalized current is plotted against the pre-pulse voltage and fitted with a Boltzmann equation to determine the half-inactivation voltage (V₀.₅).[12]

-

Slow Inactivation Protocol: A long conditioning pulse (e.g., 30-60 seconds) to a depolarized potential (e.g., -10 mV) is used to induce slow inactivation. The recovery from this state is then measured with test pulses at various time intervals after returning to a hyperpolarized holding potential. The shift in the voltage dependence of slow inactivation is a key measure of this compound's effect.[4][8]

-

Recovery from Inactivation Protocol: A two-pulse protocol is used. Two depolarizing pulses are separated by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV). The current from the second pulse, normalized to the first, is plotted against the recovery interval duration to determine the time constant of recovery (τᵣ).[11]

-

Conclusion

The mechanism of action of this compound acetate, mediated by its active metabolite this compound, is a refined and selective modulation of voltage-gated sodium channels. Its key distinction lies in the potent enhancement of slow inactivation, a mechanism less prominent with older antiepileptic drugs like carbamazepine and oxcarbazepine.[7][8] This, combined with its higher affinity for the inactivated versus the resting state of the channel, provides a targeted inhibition of the pathological, high-frequency neuronal firing that characterizes epileptic seizures, while minimizing effects on normal neuronal transmission.[1][4] These pharmacological properties likely contribute to its clinical efficacy and tolerability profile, representing a significant advancement in the therapeutic targeting of voltage-gated sodium channels for the treatment of epilepsy.

References

- 1. A Review of this compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. This compound acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical utility of this compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]

- 11. Frontiers | Inhibitory Effect of this compound Acetate and S-Licarbazepine on Nav1.5 Channels [frontiersin.org]

- 12. Inhibitory Effect of this compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of this compound on persistent Na⁺ current and the role of the Na⁺ channel β subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory Effect of this compound Acetate and S-Licarbazepine on Nav1.5 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Characterization of Eslicarbazepine Acetate Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Eslicarbazepine acetate, a third-generation antiepileptic drug, and the characterization of its process-related and degradation impurities. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document details the synthetic pathways, analytical methodologies for impurity identification, and the structural elucidation of key impurities.

Synthesis of this compound Acetate

This compound acetate is chemically known as (S)-10-acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. It is a prodrug that is rapidly metabolized to its active metabolite, this compound. The synthesis of this compound acetate typically involves a multi-step process starting from oxcarbazepine.

A common synthetic route involves the reduction of oxcarbazepine to licarbazepine, followed by resolution to isolate the desired (S)-enantiomer (this compound), and subsequent esterification to yield this compound acetate.

Experimental Protocol: Synthesis of this compound Acetate from Oxcarbazepine

This protocol outlines a general three-step synthesis:

Step 1: Reduction of Oxcarbazepine to Licarbazepine

-

Oxcarbazepine is subjected to a reduction reaction to yield licarbazepine.

Step 2: Resolution of Licarbazepine to Obtain this compound

-

The racemic licarbazepine from the previous step is resolved to isolate the (S)-enantiomer, this compound.

Step 3: Esterification of this compound

-

The isolated this compound is then subjected to an esterification reaction with an acetylating agent, such as acetic anhydride, to produce this compound acetate.[1]

dot graph Synthesis_of_Eslicarbazepine_Acetate { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Oxcarbazepine [label="Oxcarbazepine", fillcolor="#F1F3F4"]; Licarbazepine [label="Licarbazepine\n(racemic)", fillcolor="#F1F3F4"]; this compound [label="this compound\n((S)-enantiomer)", fillcolor="#F1F3F4"]; EslicarbazepineAcetate [label="this compound Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Process-Related Impurities

During the synthesis of this compound acetate, process-related impurities can be introduced. One such identified impurity is 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate. This impurity is believed to form due to the presence of propionic anhydride in the acetic anhydride used during the final acetylation step.[2][3][4]

Synthesis of 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate (Imp-A)

A laboratory-scale synthesis of this impurity can be performed for characterization and use as a reference standard.

Experimental Protocol: Synthesis of Imp-A

-

Dissolve this compound in dichloromethane.

-

Add dimethylaminopyridine, triethylamine, and pyridine to the solution and stir.

-

Slowly add propionic anhydride to the reaction mixture at a controlled temperature.

-

After the reaction is complete, wash the organic layer with water, dry it over sodium sulfate, and concentrate to obtain the crude product.

-

The final product, 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate, can be further purified.[4][5]

Characterization of Imp-A

The structure of this process-related impurity was confirmed using various analytical techniques.

| Technique | Observed Data |

| HPLC-MS/MS | Protonated molecular ion [M+H]⁺ at m/z 311.[2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.34 (m, 8H, Ar-H), 6.55 (s, 1H, H-1), 5.03 (br s, 1H, -NH₂), 4.80 (br s, 1H, -NH₂), 3.65 (d, J=14.8 Hz, 1H, H-2a), 3.10 (d, J=14.8 Hz, 1H, H-2b), 2.36 (q, J=7.6 Hz, 2H, -CH₂-CH₃), 1.16 (t, J=7.6 Hz, 3H, -CH₂-CH₃).[6] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 173.6, 156.7, 140.6, 138.9, 134.8-127.8, 69.8, 35.8, 27.8, 9.0.[3] |

| IR (KBr) cm⁻¹ | 3474.3 (N-H str.), 1728.3 (C=O str., ester), 1662.0 (C=O str., carbamoyl).[3] |

Degradation Impurities

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various environmental conditions. This compound acetate has been subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[7][8]

Alkaline Hydrolysis

This compound acetate is found to be particularly susceptible to degradation under alkaline conditions.[7] The primary degradation product formed is 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid.[7]

Degradation Pathway under Alkaline Conditions:

-

Deacetylation of this compound acetate occurs, leading to the formation of 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.

-

Under further alkaline hydrolysis, the carbamoyl group is hydrolyzed to a carboxylic acid, releasing ammonia and forming the final degradation product.[7]

Characterization of the Alkaline Degradation Product:

| Technique | Observed Data |

| UPLC-MS/MS | Molecular ion peak at m/z 255.2.[7] |

| ¹H NMR | A singlet at 11.865 ppm, indicative of a COOH group.[7] |

| IR (cm⁻¹) | 3475.73 (O-H), 3363.86 (COO-H), 1726.29 (C=O).[7] |

| UPLC | Retention Time (RT) of 1.83 min (Degradation Product) vs. 2.63 min (this compound Acetate).[7] |

Other Stress Conditions

Forced degradation studies have shown that this compound acetate degrades under various other stress conditions, leading to the formation of multiple degradation products.

| Stress Condition | Number of Degradants | Separation Technique and Observations |

| Acidic Hydrolysis | 2 | HPTLC: Rf values of 0.06 ± 0.02 and 0.17 ± 0.02.[2][8] |

| Basic Hydrolysis | 3 | HPTLC: Rf values of 0.07 ± 0.02, 0.18 ± 0.02, and 0.70 ± 0.02.[2] |

| Oxidative Hydrolysis | 3 | HPTLC: Rf values of 0.05 ± 0.02, 0.16 ± 0.02, and 0.19 ± 0.02.[2] |

| Dry Heat | 2 | HPTLC: Rf values of 0.77 ± 0.02 and 0.88 ± 0.02.[2] |

| Photolytic Degradation | 1 | HPTLC: Rf value of 0.51 ± 0.02 (slight degradation).[2] |

While this compound acetate is stable under some acidic, neutral, and oxidative conditions in certain studies, other reports indicate degradation, suggesting that the outcome is highly dependent on the specific experimental parameters such as reagent concentration, temperature, and duration of exposure.[2][8]

Analytical Methodologies

A variety of analytical techniques are employed for the detection, separation, and characterization of this compound acetate and its impurities.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC methods are widely used for the quantitative determination of this compound acetate and its impurities in bulk drugs and pharmaceutical formulations. These methods are validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of impurities. These techniques provide valuable information on the molecular weight and fragmentation patterns of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR, along with 2D NMR techniques like COSY, are indispensable for the unambiguous structural confirmation of isolated impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the drug molecule and its impurities, aiding in their structural characterization.

Conclusion

The synthesis of this compound acetate can lead to the formation of process-related impurities, while exposure to various stress conditions can result in degradation products. A thorough understanding of the formation and structure of these impurities is paramount for the development of a safe and effective drug product. This guide provides a comprehensive overview of the synthesis, identification, and characterization of key impurities of this compound acetate, along with the analytical methodologies employed. The data presented herein can serve as a valuable resource for researchers and professionals involved in the development and quality control of this compound acetate.

References

- 1. CN105130899A - Synthetic method for this compound acetate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Identification, synthesis and characterization of an unknown process related impurity in this compound acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcpa.in [ijcpa.in]

- 8. Development of a stress induced validated UPLC-PDA method for the analysis of this compound acetate - PMC [pmc.ncbi.nlm.nih.gov]

Eslicarbazepine's Modulation of Neuronal Excitability in Hippocampal Slices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eslicarbazepine acetate (ESL), a third-generation antiepileptic drug, exerts its primary therapeutic effect through its active metabolite, this compound (S-Lic). This technical guide delves into the core mechanisms by which this compound modulates neuronal excitability, with a specific focus on its actions within hippocampal circuits. Through a comprehensive review of electrophysiological studies, we detail its distinct effects on voltage-gated sodium channels (VGSCs), neuronal firing properties, and synaptic transmission. This document provides an in-depth analysis of the experimental protocols used to elucidate these mechanisms, presents quantitative data in a structured format, and visualizes key pathways and workflows to support further research and development in the field of epilepsy treatment.

Core Mechanism of Action: Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels

This compound acetate is a prodrug that is rapidly and extensively metabolized to its active form, this compound, which is responsible for its anticonvulsant properties.[1] The principal mechanism of action of this compound is the stabilization of the inactivated state of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[1][2]

Unlike older dibenzazepine carboxamides such as carbamazepine and oxcarbazepine, this compound exhibits a higher affinity for the slow-inactivated state of VGSCs compared to the fast-inactivated state.[1][3][4] This preferential binding to the slow-inactivated state is a key differentiator.[1] By enhancing slow inactivation, this compound reduces the availability of functional sodium channels, thereby limiting the rapid, repetitive neuronal firing that is characteristic of epileptic seizures.[3][5] This mechanism allows for a selective targeting of hyperactive neurons while preserving normal physiological firing rates.[6]

Specifically, this compound has been shown to cause a significant hyperpolarizing shift in the voltage dependence of slow inactivation.[4][7] For instance, at a concentration of 250 μM, this compound shifted the voltage dependence of slow inactivation (V0.5) by -31.2 mV, a much more pronounced effect than that of carbamazepine (-4.6 mV).[4] This effect is observed across various VGSC subtypes, with a notable impact on Nav1.2 and Nav1.6 subunits, which are prominently expressed in the hippocampus.[7]

In addition to its primary action on VGSCs, there is evidence to suggest that this compound may also inhibit Cav3.2 T-type calcium channels, which could further contribute to its anti-excitability effects.[3][5]

Figure 1: Simplified signaling pathway of this compound's action on VGSCs.

Effects on Neuronal Excitability in Hippocampal Neurons

Electrophysiological studies using hippocampal slices have provided direct evidence of this compound's ability to dampen neuronal hyperexcitability. Whole-cell patch-clamp recordings from CA1 pyramidal neurons and dentate gyrus granule cells (DGCs) have demonstrated a concentration-dependent reduction in action potential firing rates.[5][8][9]

In wild-type mice, 300 μM of this compound was found to efficiently decrease the firing rate in CA1 neurons.[5][9] This effect is attributed to both the enhancement of slow inactivation and a significant reduction in the maximal conductance of the persistent sodium current (INaP), which contributes to sustaining repetitive firing.[5][9] Notably, this compound's efficacy in reducing neuronal firing is maintained in human tissue from patients with pharmacoresistant epilepsy.[5][10] In dissociated DGCs from such patients, this compound significantly inhibited neuronal firing in a use-dependent manner.[5]

The effects of this compound on different neuronal populations within the hippocampus are not uniform. At concentrations of 100 µM, which are considered clinically relevant, this compound significantly inhibits the repetitive firing of excitatory CA1 pyramidal neurons while largely sparing inhibitory circuits.[11] However, at higher concentrations (300 µM), it can reduce the maximal firing rates of both putative feed-forward and feed-back interneurons.[8][12]

Quantitative Data on Neuronal Firing and Sodium Currents

| Parameter | Cell Type | Species/Model | This compound Concentration | Effect | Reference |

| Neuronal Firing | CA1 Pyramidal Neurons | Mouse (Wild-type) | 300 µM | Significant reduction in firing rate | [5][9] |

| Dentate Granule Cells | Human (Pharmacoresistant Epilepsy) | 30, 100, 300 µM | Concentration-dependent inhibition of firing | [5] | |

| Feed-forward Interneurons | Rat (Sham-control & Epileptic) | 300 µM | Significant reduction in maximal firing rates | [11][12] | |

| Feed-forward Interneurons | Rat (Sham-control & Epileptic) | 100 µM | No significant effect | [11][12] | |

| Sodium Currents | |||||

| Persistent Na+ Current (INaP) | CA1 Pyramidal Neurons | Mouse (Wild-type) | 300 µM | Significant reduction in maximal conductance | [5][9] |

| Peak Na+ Current | N1E-115 Neuroblastoma | Mouse | 250 µM | ~50% block | [13] |

| VGSC Inactivation | |||||

| Slow Inactivation (V0.5) | N1E-115 Neuroblastoma | Mouse | 250 µM | -31.2 mV shift | [4] |

| Fast Inactivation (V0.5) | N1E-115 Neuroblastoma | Mouse | 250 µM | No significant influence | [4] |

Modulation of Synaptic Transmission in the Hippocampus

The impact of this compound on synaptic transmission within the hippocampus is complex and appears to be concentration-dependent. While its primary mechanism reduces presynaptic firing and consequently neurotransmitter release, other actions have been observed.

A study investigating fast excitatory and inhibitory synaptic transmission in the CA1 area found that this compound, unlike carbamazepine and oxcarbazepine, did not enhance excitatory postsynaptic currents (EPSCs) at therapeutically relevant concentrations.[14] It also had no effect on inhibitory postsynaptic currents (IPSCs) over the same concentration range, suggesting a balanced effect on excitation and inhibition.[14]

However, another recent study reported that at clinically relevant concentrations (50 µM and 100 µM), this compound acetate surprisingly increased the amplitude of field EPSPs (fEPSPs).[15] This effect was attributed to an antagonistic action on adenosine A1 receptors.[15] The same study also found that these concentrations of this compound impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[15]

Regarding inhibitory circuits, at 100 µM, this compound appears to spare both feed-forward and feed-back inhibition in the CA1 region.[11] At a higher concentration of 300 µM, it reduces feed-forward inhibition, consistent with its effect on the firing of feed-forward interneurons.[11][12] Interestingly, in tissue from chronically epileptic rats, this compound resulted in a lasting potentiation of feedback inhibitory postsynaptic currents (IPSCs), a plastic effect not observed in control animals.[12] This potentiation is thought to be dependent on Ca2+-permeable AMPA receptors.[12]

Figure 2: Logical relationships of this compound's concentration-dependent effects.

Experimental Protocols

The findings described in this guide were primarily elucidated through whole-cell patch-clamp electrophysiology in acute hippocampal slices from rodents (rats and mice) and, in some cases, resected human hippocampal tissue.[5][7][9][14]

Hippocampal Slice Preparation

-

Animal Models: Studies commonly use adult male Wistar rats or C57BL/6 mice.[8][9] Some studies utilize animal models of chronic epilepsy, such as the pilocarpine-treated rat model.[7][8]

-

Anesthesia and Perfusion: Animals are deeply anesthetized, typically with isoflurane or a similar anesthetic, and transcardially perfused with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution.

-

Slicing: The brain is rapidly removed and placed in the ice-cold slicing solution. Horizontal or coronal hippocampal slices, typically 300-400 µm thick, are prepared using a vibratome.

-

Recovery: Slices are transferred to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, and then maintained at room temperature until recording.

Electrophysiological Recording

-

Recording Chamber: A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at a constant flow rate.

-

Cell Visualization: Neurons (e.g., in the CA1 pyramidal layer or dentate gyrus) are visualized using differential interference contrast (DIC) optics.

-

Patch Pipettes: Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution.

-

Internal and External Solutions:

-

aCSF (External): Typically contains (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10-20 glucose, bubbled with 95% O2 / 5% CO2.[16]

-

Internal Solution (for Voltage-Clamp): Often contains a cesium-based solution (e.g., Cs-gluconate or Cs-methanesulfonate) to block potassium channels and isolate sodium or calcium currents.

-

Internal Solution (for Current-Clamp): Typically contains a potassium-based solution (e.g., K-gluconate) to mimic the intracellular ionic environment, along with HEPES, Mg-ATP, and Na-GTP.[16][17]

-

-

Recording Configuration: Whole-cell patch-clamp recordings are established. In voltage-clamp mode, the membrane potential is held constant to measure ionic currents. In current-clamp mode, the current is controlled to measure changes in membrane potential and firing properties.[16][18]

-

Data Acquisition: Signals are amplified, low-pass filtered, and digitized for analysis with software such as pClamp.[19]

Drug Application

This compound (S-Lic) is dissolved in a stock solution (e.g., DMSO) and then diluted to the final desired concentration in the aCSF.[19] The drug is applied via the perfusion system, and recordings are taken before, during, and after drug application (washout) to determine its effects.

Figure 3: Experimental workflow for patch-clamp recording in hippocampal slices.

Conclusion and Future Directions

This compound effectively reduces neuronal hyperexcitability in the hippocampus primarily by enhancing the slow inactivation of voltage-gated sodium channels. This mechanism leads to a potent, use-dependent inhibition of the rapid, repetitive firing characteristic of epileptic seizures. While its primary effect is on excitatory neurons, its influence on synaptic transmission is multifaceted, involving concentration-dependent effects on both excitatory and inhibitory circuits, as well as potential interactions with other targets like adenosine A1 receptors.

Future research should aim to further dissect the complex network effects of this compound, particularly its long-term plastic changes on inhibitory circuits in the epileptic brain. Investigating its impact on different subtypes of hippocampal interneurons and its modulation of synaptic plasticity will be crucial for a complete understanding of its therapeutic profile and potential cognitive side effects. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for such future investigations.

References

- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of this compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on slow inactivation processes of sodium channels in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Network effects of this compound in the hippocampus [bonndoc.ulb.uni-bonn.de]

- 9. The effects of this compound on persistent Na⁺ current and the role of the Na⁺ channel β subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects-of-eslicarbazepine-on-hippocampal-inhibitory-micronetworks [aesnet.org]

- 12. Complex effects of this compound on inhibitory micro networks in chronic experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibitory Effect of this compound Acetate and S-Licarbazepine on Nav1.5 Channels [frontiersin.org]

- 14. Carbamazepine and oxcarbazepine, but not this compound, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-seizure medication this compound affects the synaptic transmission and plasticity in the rat hippocampal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. re-place.be [re-place.be]

- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]

Investigating the Neuroprotective Properties of Eslicarbazepine in Seizure Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eslicarbazepine acetate (ESL), a third-generation antiepileptic drug, is a prodrug that is rapidly and extensively metabolized to its active metabolite, this compound. The primary mechanism of action of this compound is the stabilization of the inactivated state of voltage-gated sodium channels (VGSCs), which reduces repetitive neuronal firing.[1][2] Beyond its established efficacy in seizure control, emerging evidence suggests that this compound may also possess neuroprotective properties, a critical consideration in the long-term management of epilepsy where recurrent seizures can lead to progressive neuronal damage. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound in preclinical seizure models, detailing experimental protocols and summarizing available data.

Mechanism of Action and Potential for Neuroprotection

This compound's primary interaction is with VGSCs, where it enhances slow inactivation, a distinct mechanism from older sodium channel blockers like carbamazepine and oxcarbazepine which primarily affect fast inactivation.[1][3] This preferential binding to the slow-inactivated state is thought to provide a more selective targeting of rapidly firing neurons characteristic of epileptic activity, while sparing normal neuronal function.[2][4]

The neuroprotective potential of this compound is hypothesized to extend beyond its direct anticonvulsant effects. By reducing the excessive neuronal depolarization and excitotoxicity inherent in seizures, this compound may mitigate downstream pathological cascades, including apoptosis, oxidative stress, and neuroinflammation. While direct quantitative evidence for this compound's impact on these specific neuroprotective markers in seizure models is still emerging, studies on structurally related compounds and the known pathophysiology of seizure-induced brain injury provide a strong basis for this hypothesis. For instance, the related compound oxcarbazepine has been shown to confer neuroprotection by activating the Nrf2 defense pathway, a key regulator of antioxidant responses.[5][6]

Data Presentation: Preclinical Efficacy of this compound

The following table summarizes the anticonvulsant efficacy of this compound acetate (ESL) and its active metabolite, this compound, in various preclinical seizure models. This data provides a foundation for its primary pharmacological activity, which is intrinsically linked to its neuroprotective potential by reducing seizure burden.

| Seizure Model | Species | Compound | Route of Administration | Parameter | Value | Reference |

| Maximal Electroshock (MES) | Mouse | This compound Acetate (ESL) | Oral | ED50 | 23.0 mg/kg | [4] |

| 6-Hz Psychomotor Seizure | Mouse | This compound | Intraperitoneal | ED50 | 300 mg/kg (acute) | [7] |

| Pilocarpine-Induced Status Epilepticus | Rat | (S)-licarbazepine | N/A | Maintained efficacy on sodium channels in epileptic tissue | Maintained | [8] |

| Carbamazepine-Resistant Kindled Rats | Rat | This compound | Intraperitoneal | Anticonvulsant Effect | Significant at 300 mg/kg | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research into this compound's neuroprotective properties. Below are protocols for key experiments frequently cited in the study of seizure-induced neuronal injury, which can be adapted to specifically investigate the effects of this compound.

Pilocarpine-Induced Status Epilepticus in Rats

This model is widely used to replicate the features of human temporal lobe epilepsy, including an initial status epilepticus (SE), a latent period, and subsequent spontaneous recurrent seizures.[9][10]

-

Animals: Adult male Wistar or Sprague-Dawley rats (200-250g).

-

Procedure:

-

Pre-treatment (Lithium-Pilocarpine Method): Administer Lithium Chloride (LiCl) solution (127 mg/kg, i.p.) 18-24 hours prior to pilocarpine to enhance sensitivity.[11][12]

-

Scopolamine Administration: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, s.c.) 30 minutes before pilocarpine.[10]

-

Pilocarpine Administration: Induce seizures with pilocarpine hydrochloride (30-380 mg/kg, i.p., dose adjusted based on pre-treatment method).[10][11]

-

Seizure Monitoring: Continuously monitor animals and score seizure severity using the Racine scale. SE is considered established when an animal exhibits continuous Stage 4-5 seizures for at least 30 minutes.

-

This compound Administration: Administer this compound or vehicle at a predetermined time point before or after pilocarpine injection, depending on the study design (e.g., pre-treatment for prevention or post-treatment for neuroprotection).

-

Termination of SE: After a defined period (e.g., 90-120 minutes), terminate SE with diazepam (10 mg/kg, i.p.).

-

Post-SE Care: Provide supportive care, including hydration and soft food.

-

-

Neuroprotective Assessment: At various time points post-SE (e.g., 24h, 72h, or longer for chronic studies), animals are euthanized, and brain tissue is collected for analysis of neuronal death, apoptosis, oxidative stress, and neuroinflammation.

Kainic Acid-Induced Seizure Model

Kainic acid, a glutamate analog, induces seizures and excitotoxic neuronal death, particularly in the hippocampus.[11]

-

Animals: Adult male mice or rats.

-

Procedure:

-

Administer kainic acid (10-30 mg/kg, i.p. or intrahippocampal injection).

-

Monitor for seizure activity.

-

Administer this compound or vehicle as per the experimental design.

-

-

Neuroprotective Assessment: Similar to the pilocarpine model, brain tissue is collected at specific time points for histological and biochemical analyses.

Quantification of Apoptosis: TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Tissue Preparation:

-

Perfuse animals with saline followed by 4% paraformaldehyde.

-

Post-fix brain tissue in 4% paraformaldehyde and then cryoprotect in sucrose solution.

-

Section the brain (e.g., 40 µm coronal sections) using a cryostat.

-

-

Staining Protocol:

-

Mount sections on slides.

-

Permeabilize sections with proteinase K.

-

Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP.

-

Incubate with a streptavidin-horseradish peroxidase conjugate.

-

Visualize with a suitable chromogen (e.g., DAB) or fluorescent probe.

-

Counterstain with a nuclear stain (e.g., methyl green or DAPI).

-

-

Quantification: Count the number of TUNEL-positive cells in specific brain regions (e.g., hippocampal CA1, CA3, and dentate gyrus) using a microscope.

Assessment of Oxidative Stress: Lipid Peroxidation (MDA) Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Tissue Preparation:

-

Homogenize brain tissue in cold buffer (e.g., 1.15% KCl).

-

-

Assay Protocol (Thiobarbituric Acid Reactive Substances - TBARS):

-

Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the homogenate.

-

Heat the mixture at 95°C for a specified time (e.g., 30 minutes).

-

Cool the samples and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification: Calculate the concentration of MDA using a standard curve generated with an MDA standard. Results are typically expressed as nmol of MDA per mg of protein.

Evaluation of Neuroinflammation: Cytokine Analysis

The levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) can be measured using ELISA or multiplex assays.

-

Tissue Preparation:

-

Homogenize brain tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

-

ELISA Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add brain homogenate samples and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a plate reader.

-

-

Quantification: Determine cytokine concentrations in the samples by comparison to a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Clinical utility of this compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nsolns.com [nsolns.com]

- 5. Post-treatment with oxcarbazepine confers potent neuroprotection against transient global cerebral ischemic injury by activating Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound on slow inactivation processes of sodium channels in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hippocampal Sclerosis in Pilocarpine Epilepsy: Survival of Peptide-Containing Neurons and Learning and Memory Disturbances in the Adult NMRI Strain Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuronal degeneration is observed in multiple regions outside the hippocampus after lithium pilocarpine-induced status epilepticus in the immature rat - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Sodium Channels: An In-depth Technical Guide to the Ancillary Molecular Targets of Eslicarbazepine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eslicarbazepine acetate (ESL), and its active metabolite this compound (S-licarbazepine), are established as potent inhibitors of voltage-gated sodium channels (VGSCs), preferentially targeting the slow-inactivated state. This mechanism is central to its efficacy as an anti-seizure medication. However, a growing body of evidence reveals a more complex pharmacological profile, with distinct interactions and lack thereof, with other ion channels and receptors. This technical guide provides a detailed examination of these non-sodium channel targets, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions to support advanced research and drug development.

This document focuses on three key areas: the inhibitory action of this compound on T-type calcium channels, the notable absence of interaction with Kv7.2 potassium channels, and an analysis of the conflicting evidence surrounding its effects on adenosine A1 receptors.

Voltage-Gated Calcium Channels: A Confirmed Secondary Target

Preclinical studies have consistently identified T-type calcium channels, specifically the Cav3.2 subtype, as a secondary molecular target of this compound. This interaction is significant as Cav3.2 channels are implicated in controlling neuronal excitability and are considered a critical factor in epileptogenesis.

Quantitative Data: Inhibitory Potency at Cav3.2

The inhibitory effect of this compound on human Cav3.2 (hCav3.2) channels has been quantified, revealing a complex interaction best described by a two-site binding model. The active metabolite demonstrates both high-affinity and low-affinity inhibition. In contrast, no significant effects were observed on Cav2.1 (P/Q-type) calcium channels.

| Compound | Target | Binding Model | High-Affinity IC50 (µM) | Low-Affinity IC50 (µM) | Source |

| This compound | hCav3.2 | Two-site | 0.43 | 62.61 | [1] |

| R-licarbazepine | hCav3.2 | Two-site | 6.54 | 883.10 | [1] |

| Oxcarbazepine | hCav3.2 | No effect up to 30 µM | N/A | N/A | [1] |

| This compound | hCav2.1 | No marked effect | N/A | N/A | [1] |

Table 1: Comparative inhibitory concentrations (IC50) of this compound and related compounds on human Cav3.2 T-type calcium channels.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

The quantitative data for this compound's effect on Cav3.2 channels was obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

-

Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human Cav3.2 channel subtype.[1]

-

Recording Configuration: Whole-cell voltage-clamp.

-

Electrophysiological Parameters:

-

Compound Application: this compound was applied at concentrations ranging from 0.3 to 1000 µM to generate a dose-response curve.[1]

-

Data Analysis: The resulting inhibition curves of the peak calcium currents were fitted with a two-site binding model to determine the high and low-affinity IC50 values.[1]

Signaling Pathway Implications

The inhibition of Cav3.2 channels by this compound represents a distinct mechanism of action that complements its primary effect on sodium channels. By blocking these T-type calcium channels, this compound can reduce neuronal burst firing and decrease the overall excitability of the postsynaptic compartment, contributing to its anticonvulsant properties.

Voltage-Gated Potassium Channels: A Negative Finding

In the search for additional mechanisms of action, studies have investigated the effect of this compound on Kv7.2 potassium channels, which are critical regulators of neuronal excitability. In contrast to some other anti-seizure medications like retigabine, this compound has been found to have no effect on Kv7.2 channels.[2] This negative finding is crucial as it helps to differentiate its pharmacological profile from other drugs and refines our understanding of its specificity.

Adenosine A1 Receptors: An Area of Contention

The interaction of dibenzazepine carboxamides with adenosine A1 receptors has been a subject of investigation, as this receptor plays a role in modulating synaptic transmission. The evidence regarding this compound's effect on this target is conflicting.

-

Evidence for No Interaction: A 2015 study published in Neuropharmacology conducted a detailed electrophysiological analysis.[3] The researchers performed whole-cell patch-clamp recordings in hippocampal CA1 pyramidal cells of mice. They found that while carbamazepine and oxcarbazepine enhanced excitatory postsynaptic currents (EPSCs) through an antagonistic action at adenosine A1 receptors, this compound (S-Lic) had no effect on either excitatory or inhibitory postsynaptic currents over the same concentration range.[3] This suggests that this compound, unlike its predecessors, does not functionally interact with the adenosine A1 receptor to modulate synaptic transmission.

-

Conflicting Reports: More recent literature has suggested a potential antagonistic effect of this compound on adenosine A1 receptors. However, detailed, peer-reviewed primary data to support this claim and to quantify the binding affinity or functional antagonism could not be retrieved in the current search.

Conclusion and Future Directions

While the primary therapeutic action of this compound is unequivocally linked to its potent, state-dependent blockade of voltage-gated sodium channels, its pharmacological profile is demonstrably more nuanced. The confirmed inhibitory activity at Cav3.2 T-type calcium channels presents a compelling secondary mechanism that likely contributes to its broad efficacy in partial-onset seizures. The definitive lack of effect on Kv7.2 potassium channels and the strong evidence suggesting no functional interaction with adenosine A1 receptors are equally important findings, distinguishing it from other anti-seizure medications and potentially explaining differences in clinical profiles.

For drug development professionals, these ancillary targets and non-targets offer a framework for designing next-generation anti-seizure medications with improved specificity and tolerability. For researchers, the dual action on sodium and T-type calcium channels warrants further investigation to understand its role in different neuronal circuits and seizure types. Resolving the contention around the adenosine A1 receptor interaction remains a key area for future study.

References

- 1. EFFECTS-OF-ESLICARBAZEPINE--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]

- 2. dovepress.com [dovepress.com]

- 3. Carbamazepine and oxcarbazepine, but not this compound, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Eslicarbazepine's Impact on Neurotransmitter Release and Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eslicarbazepine acetate (ESL), a third-generation antiepileptic drug, exerts its primary therapeutic effect through the modulation of neuronal excitability. This technical guide provides a comprehensive analysis of the core mechanisms of action of its active metabolite, this compound, with a particular focus on its influence on neurotransmitter release and modulation. Through a detailed examination of its interaction with voltage-gated ion channels, this paper elucidates both the direct and indirect mechanisms by which this compound contributes to the stabilization of neuronal membranes and the subsequent reduction of aberrant neurotransmitter signaling implicated in epileptogenesis. This guide synthesizes quantitative data from various preclinical studies, details key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3] Unlike its predecessors, carbamazepine and oxcarbazepine, this compound exhibits a distinct profile in its interaction with these channels. It demonstrates a preferential affinity for the slow-inactivated state of VGSCs over the fast-inactivated state.[1][2][4] This selective binding enhances slow inactivation, a process that reduces the availability of VGSCs to open and thereby curtails sustained, high-frequency neuronal firing characteristic of seizure activity, while having a lesser impact on normal neuronal signaling.[1][5]

This selective action on the slow inactivation process is a key differentiator from older antiepileptic drugs. For instance, both this compound and lacosamide reduce VGSC availability by enhancing slow inactivation, whereas carbamazepine and oxcarbazepine primarily affect fast inactivation.[2][4]

Modulation of Other Ion Channels

Beyond its primary action on VGSCs, this compound has been shown to modulate other ion channels, which may contribute to its overall anticonvulsant and neuromodulatory effects.

T-type Calcium Channels

This compound inhibits Cav3.2 T-type calcium channels.[6][7] These channels are involved in controlling neuronal excitability, and their inhibition by this compound may further contribute to its anti-seizure efficacy.[6][8] In vitro studies have demonstrated that this compound effectively inhibits both high and low-affinity hCaV3.2 inward currents with greater potency than carbamazepine.[8][9]

Indirect Modulation of Neurotransmitter Release

The primary effect of this compound on ion channels leads to a secondary, indirect modulation of neurotransmitter release, particularly that of the excitatory neurotransmitter glutamate.

By stabilizing the inactivated state of VGSCs, this compound reduces the influx of sodium ions that is necessary to trigger the action potentials leading to neurotransmitter release.[1] This membrane-stabilizing effect can indirectly decrease the excessive release of glutamate, a key factor in the generation and spread of seizure activity.[1]

Some studies have also suggested that this compound can inhibit the release of other neurotransmitters and neuromodulators, including gamma-aminobutyric acid (GABA), aspartate, and dopamine in rat striatal slices, similar to carbamazepine and oxcarbazepine.[10] However, it is important to note that this compound does not appear to directly bind to benzodiazepine, GABA, or glutamate receptors.[11][12]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound's interaction with ion channels.

Table 1: Comparative Effects on Voltage-Gated Sodium Channel Inactivation

| Drug | Effect on Fast Inactivation (V0.5 shift in N1E-115 cells) | Effect on Slow Inactivation (V0.5 shift in N1E-115 cells) | Affinity Ratio (Slow Inactivated vs. Resting State) |

| This compound | No significant influence | -31.2 mV | 5.9 |

| Carbamazepine | -12.0 mV | -4.6 mV | 1.7 |

| Oxcarbazepine | -16.6 mV | Not specified | 1.8 |

| Lacosamide | -4.8 mV | -53.3 mV | 10.4 |

Data from Hebeisen et al., as cited in Soares-da-Silva et al., 2015.[4]

Table 2: Inhibitory Effects on T-type Calcium Channels (hCaV3.2)

| Compound | High-Affinity IC50 | Low-Affinity IC50 |

| This compound | 0.43 µM | 62.61 µM |

| R-licarbazepine | 6.54 µM | 883.10 µM |

| Oxcarbazepine | Devoid of effect up to 30 µM | Devoid of effect up to 30 µM |

Data from Bonifacio et al., 2013.[9]

Experimental Protocols

The understanding of this compound's mechanism of action has been elucidated through various sophisticated experimental techniques.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of drugs on ion channel function.

-

Objective: To measure the ion currents flowing through the channels in the membrane of a single neuron and to assess how these currents are affected by a drug.

-

Methodology:

-

Cell Preparation: Neurons or cell lines expressing specific ion channels (e.g., CHO or HEK 293 cells) are cultured.[8][9]

-

Pipette Fabrication: A glass micropipette with a very fine tip is fabricated and filled with an electrolyte solution that mimics the intracellular fluid.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: A stronger suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage by the patch-clamp amplifier.

-

Data Acquisition: The current required to maintain the clamped voltage is measured. This current is equal in magnitude and opposite in sign to the current flowing through the ion channels.

-

Drug Application: The drug of interest (e.g., this compound) is applied to the bath solution, and changes in the measured currents are recorded to determine the drug's effect on channel activity (e.g., inhibition, modulation of gating properties).[8][9]

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a living animal.

-

Objective: To determine the effect of a drug on the release and reuptake of neurotransmitters in a specific brain region.

-

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., the hippocampus or striatum).[13][14]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid (the dialysate).

-

Sample Collection: The dialysate is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is measured using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[15]

-

Drug Administration: The drug can be administered systemically or locally through the microdialysis probe, and the resulting changes in neurotransmitter levels are monitored over time.

-

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Primary Action

Caption: this compound's primary mechanism of action on a presynaptic neuron.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for investigating this compound's effects using whole-cell patch clamp.

Logical Relationship in Neurotransmitter Modulation

Caption: Logical flow of this compound's modulation of neurotransmitter release.

Conclusion

This compound's impact on neurotransmitter release is primarily an indirect consequence of its potent and selective action on voltage-gated sodium channels, leading to an enhancement of slow inactivation. This mechanism effectively dampens neuronal hyperexcitability, thereby reducing the excessive release of excitatory neurotransmitters like glutamate that drive seizure activity. Its additional inhibitory effect on T-type calcium channels may further contribute to its overall therapeutic profile. The distinct mechanism of this compound, particularly its preference for the slow-inactivated state of VGSCs, distinguishes it from earlier generations of antiepileptic drugs and underscores its importance as a valuable therapeutic option in the management of epilepsy. Further research, particularly utilizing in vivo techniques like microdialysis, will continue to refine our understanding of the complex interplay between this compound's ion channel modulation and its broader effects on the neurochemical landscape of the epileptic brain.

References

- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 2. Clinical utility of this compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of this compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update on the role of this compound acetate in the treatment of partial-onset epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Acetate: Generic, Epilepsy Uses, Side Effects [medicinenet.com]

- 8. This compound acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EFFECTS-OF-ESLICARBAZEPINE--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]

- 10. Update on treatment of partial onset epilepsy: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Acetate Modulates EEG Activity and Connectivity in Focal Epilepsy [frontiersin.org]

- 12. This compound Acetate Modulates EEG Activity and Connectivity in Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative in vivo microdialysis study on the influence of multidrug transporters on the blood-brain barrier passage of oxcarbazepine: concomitant use of hippocampal monoamines as pharmacodynamic markers for the anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Dibenzazepine Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzazepine derivatives, a class of tricyclic compounds, form the cornerstone of treatment for epilepsy and neuropathic pain. The parent compound, 5H-dibenzo[b,f]azepine-5-carboxamide, known as carbamazepine (CBZ), was first synthesized in 1953 and has since led to the development of a cascade of analogues with improved efficacy and tolerability profiles.[1][2] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of dibenzazepine carboxamide derivatives, focusing on their synthesis, anticonvulsant and sodium channel blocking activities, and underlying mechanisms of action. Detailed experimental protocols and visualizations are provided to support further research and drug development in this critical therapeutic area.

Synthesis of Dibenzazepine Carboxamide Derivatives

The synthetic routes to key dibenzazepine carboxamide derivatives, such as carbamazepine and oxcarbazepine, are well-established.[2][3] A general workflow for the synthesis of these compounds is outlined below. The process typically begins with the appropriate dibenzazepine core, which then undergoes a series of reactions to introduce the carboxamide moiety and other desired functional groups.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Carbamazepine induces hepatotoxicity in zebrafish by inhibition of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiepileptic Drug Carbamazepine Binds to a Novel Pocket on the Wnt Receptor Frizzled-8 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Generation Anticonvulsant: A Technical Guide to the Early-Stage Discovery and Development of Eslicarbazepine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eslicarbazepine acetate, a third-generation member of the dibenzazepine family of antiepileptic drugs, represents a significant advancement in the treatment of partial-onset seizures. Its development was driven by the need to improve upon the efficacy and tolerability profiles of its predecessors, carbamazepine and oxcarbazepine. This technical guide provides an in-depth exploration of the early-stage discovery and development of this compound and its analogues, with a focus on their synthesis, structure-activity relationships (SAR), and preclinical evaluation. Through a comprehensive review of key experimental data and methodologies, this document aims to serve as a valuable resource for researchers and professionals in the field of antiepileptic drug discovery.

Core Synthesis and Analogue Development

The synthetic journey towards this compound and its analogues has been marked by a focus on stereoselectivity and the introduction of diverse functionalities to probe the structure-activity landscape. A pivotal approach in the synthesis of this compound analogues involves the modification of the 10-hydroxy group of (S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, the active metabolite of this compound acetate.

Experimental Protocol: Synthesis of this compound Analogues (Esters)

A series of ester analogues of the active metabolite of oxcarbazepine were synthesized to investigate the impact of the ester group on anticonvulsant activity. The general procedure is as follows:

-

Starting Material: The synthesis commences with 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide, the racemic alcohol precursor.

-

Acylation: The alcohol is acylated using the appropriate acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane.

-

Stereoisomer Separation (for chiral analogues): For the synthesis of enantiomerically pure analogues like this compound acetate, a resolution step is introduced. This can be achieved through various methods, including chiral chromatography or the formation of diastereomeric esters with a chiral resolving agent, followed by separation and hydrolysis.

-

Purification: The final products are purified using standard techniques such as column chromatography and recrystallization to yield the desired ester analogues.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and its analogues is the inhibition of voltage-gated sodium channels (VGSCs).[1] Unlike earlier dibenzazepines that primarily affect the fast inactivation state of these channels, this compound exhibits a preferential affinity for the slow-inactivated state.[1] This selective action is believed to contribute to its efficacy in controlling sustained, repetitive neuronal firing characteristic of seizures, while having a lesser impact on normal neuronal signaling.[1]

Preclinical Evaluation: In Vivo Anticonvulsant Screening

The anticonvulsant activity of newly synthesized this compound analogues is typically evaluated using well-established rodent models of seizures. The two primary screening assays are the Maximal Electroshock Seizure (MES) test and the 6-Hertz (6-Hz) psychomotor seizure test.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

-

Animal Preparation: Male CF-1 or C57BL/6 mice or Sprague-Dawley rats are used. Prior to the test, the corneas are anesthetized with a drop of 0.5% tetracaine hydrochloride.

-

Compound Administration: The test compound is administered via the desired route (e.g., intraperitoneally or orally) at various doses and at a predetermined time before the test to allow for absorption and distribution.

-

Stimulation: A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds through corneal electrodes.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Experimental Protocol: 6-Hertz (6-Hz) Psychomotor Seizure Test

The 6-Hz test is a model for treatment-resistant partial seizures.

-

Animal Preparation: Similar to the MES test, animals (typically ICR-CD1 mice) are prepared with corneal anesthesia.

-

Compound Administration: The test compound is administered at various doses prior to the test.

-

Stimulation: A 6 Hz electrical stimulation (0.2 ms pulse duration for 3 seconds) is delivered via corneal electrodes at a specific current (e.g., 22, 32, or 44 mA).

-

Observation: The animal is observed for a characteristic seizure behavior, which includes a "stunned" posture, forelimb clonus, and stereotyped movements. The absence of this behavior is considered protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the seizure, is determined.

Structure-Activity Relationship (SAR) of this compound Analogues

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for anticonvulsant activity. A key study on a series of ester analogues of the active metabolite of oxcarbazepine revealed the following SAR trends[2]:

-

Stereochemistry at the 10-position: The (S)-enantiomer at the 10-position consistently demonstrates greater anticonvulsant potency compared to the (R)-enantiomer. For instance, (S)-10-acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (this compound acetate) exhibited a significantly lower ED50 in the MES test compared to its (R)-counterpart.[2]

-

Nature of the Ester Group: The size and nature of the ester group at the 10-position influence activity. While the acetate ester (this compound acetate) is highly potent, other ester modifications have been explored to modulate physicochemical properties and pharmacokinetic profiles.

-

Contribution of the Carboxamide Moiety: The 5-carboxamide group is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions with the biological target.

Table 1: Anticonvulsant Activity of this compound Analogues in the MES Test [2]